

# An In-depth Technical Guide to 6-Bromo-4-chloroquinazoline

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## Compound of Interest

Compound Name: **6-Bromo-4-chloroquinazoline**

Cat. No.: **B1286153**

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## Abstract

**6-Bromo-4-chloroquinazoline** is a pivotal heterocyclic compound, recognized in medicinal chemistry as a privileged scaffold for the development of targeted therapeutics. Its unique structure, featuring reactive chloro and bromo substituents, provides a versatile platform for synthesizing a diverse range of biologically active molecules, particularly kinase inhibitors for oncology. This technical guide offers a comprehensive examination of **6-bromo-4-chloroquinazoline**, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the mechanistic rationale behind its synthesis and its critical role as a building block in modern drug discovery, supported by authoritative references. This document is intended for researchers, chemists, and professionals in the field of drug development.

## Chemical Identity and Structure

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of pharmacologically active agents. The specific placement of bromine at the 6-position and a highly reactive chlorine atom at the 4-position makes **6-bromo-4-chloroquinazoline** a sought-after intermediate.

## IUPAC Name and Synonyms

The formal IUPAC name for this compound is **6-bromo-4-chloroquinazoline**<sup>[1][2]</sup>. It is also commonly referred to by its synonym, 4-Chloro-6-bromoquinazoline<sup>[3]</sup>.

## Chemical Structure

The structure consists of a bicyclic heteroaromatic system where a pyrimidine ring is fused to a benzene ring. The bromine atom is attached to the carbon at position 6 of the benzene ring, and the chlorine atom is at position 4 of the pyrimidine ring.

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Figure 1: 2D Chemical Structure of **6-Bromo-4-chloroquinazoline**

## Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial for researchers.

Identifier	Value	Source
CAS Number	38267-96-8	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrCIN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	243.49 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChIKey	JFJNDMNYNYLFLJ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	C1=C2C=C(Br)C=CC2=NC=N1	<a href="#">[3]</a>
PubChem CID	16770310	<a href="#">[1]</a>

## Physicochemical and Computed Properties

Understanding the physical and chemical properties of **6-bromo-4-chloroquinazoline** is essential for its handling, storage, and application in synthetic chemistry. The data presented

below are compiled from various chemical suppliers and computational databases.

Property	Value	Notes
Physical Form	Solid / Powder	[2][5]
Purity	≥96-98% (Typical)	[3][5]
Topological Polar Surface Area (TPSA)	25.78 Å <sup>2</sup>	Computationally derived[3]
logP (Octanol-Water Partition Coeff.)	3.0457	Computationally derived[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	0	[3]
Storage Conditions	Room temperature or refrigerator, sealed in a dry environment	[2][3][5]

## Synthesis and Mechanistic Insights

The synthesis of **6-bromo-4-chloroquinazoline** typically involves the chlorination of a precursor, 6-bromoquinazolin-4-one. This transformation is a cornerstone reaction in quinazoline chemistry.

## Synthetic Rationale

The conversion of the 4-oxo group of 6-bromoquinazolin-4-one into a 4-chloro group is a critical step. The 4-chloro position is an excellent electrophilic site, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the primary reason for its utility as a synthetic intermediate, allowing for the facile introduction of various amine-containing side chains, a common feature in kinase inhibitors. Phosphorus oxychloride (POCl<sub>3</sub>) is the reagent of choice for this chlorination due to its efficacy in converting cyclic amides (lactams) to the corresponding chloro-derivatives.

# Experimental Protocol: Chlorination of 6-Bromoquinazolin-4-one

This protocol is adapted from established methodologies for the synthesis of 4-chloroquinolines and quinazolines.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Materials:

- 6-Bromoquinazolin-4-ol (1 equivalent)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) (10-15 equivalents, used as reagent and solvent)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (DCM) or Ethyl Acetate (for extraction)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

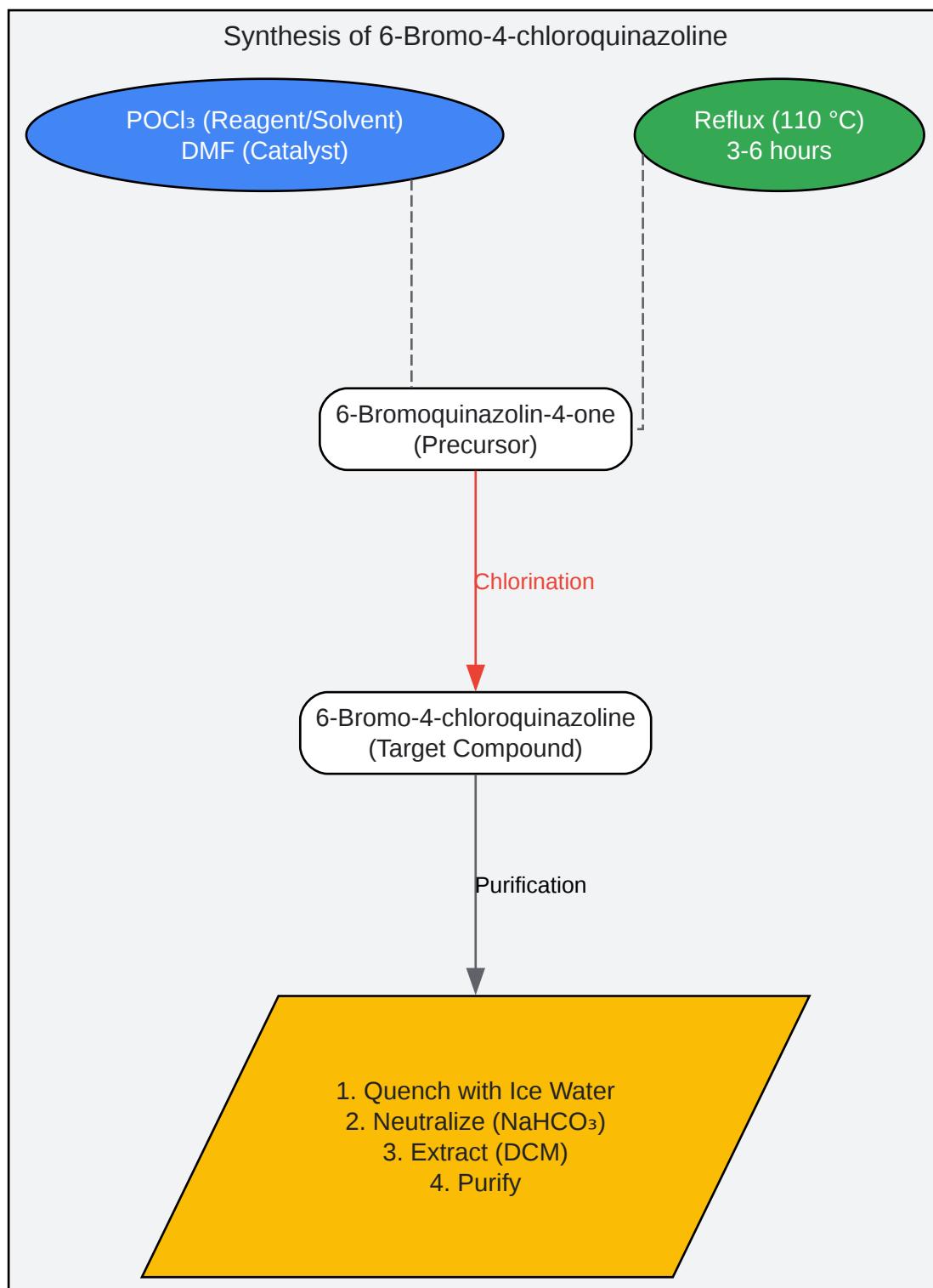
## Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinazolin-4-ol.
- Reagent Addition: Carefully add phosphorus oxychloride ( $\text{POCl}_3$ ) followed by a catalytic amount of DMF.
- Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed in a fume hood.
- Neutralization: Cautiously neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

- Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The resulting solid can be further purified by recrystallization or column chromatography to afford pure **6-bromo-4-chloroquinazoline**.

## Synthetic Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of **6-bromo-4-chloroquinazoline**.



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Caption: Workflow for the synthesis of **6-bromo-4-chloroquinazoline**.

## Applications in Drug Discovery

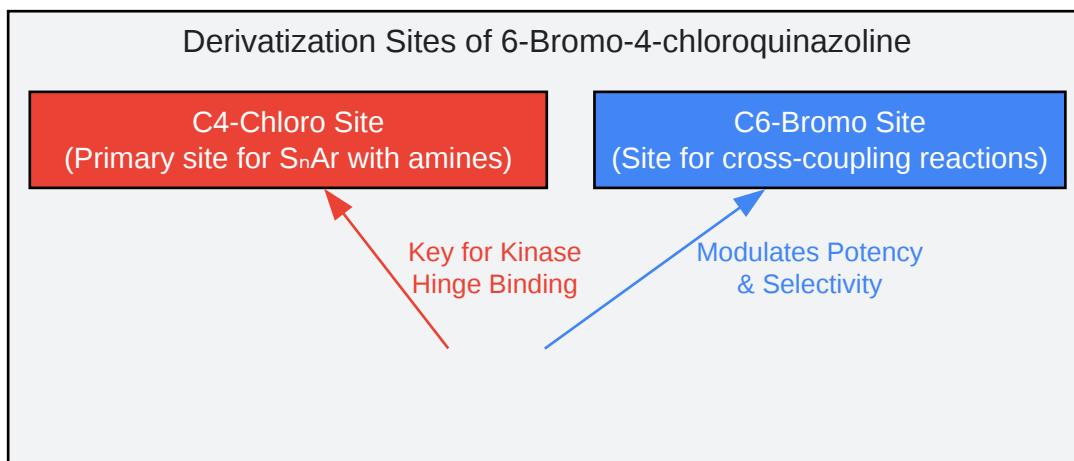
The quinazoline scaffold is a privileged structure in medicinal chemistry, and **6-bromo-4-chloroquinazoline** serves as a key intermediate in the synthesis of numerous pharmaceutical compounds.[9][10] Its primary application is in the development of kinase inhibitors for cancer therapy.[9]

The reactive chlorine at the C4 position allows for nucleophilic substitution with various anilines, a critical step in building the 4-anilinoquinazoline core found in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[11] The bromine at the C6 position provides a site for further modification through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties.[11]

Derivatives of 6-bromo-quinazoline have shown potent cytotoxic activity against various cancer cell lines.[12][13] The strategic placement of the bromo group can enhance the antiproliferative action of these compounds.[11]

## Role as a Chemical Scaffold

The diagram below illustrates the strategic importance of the C4 and C6 positions for derivatization in drug design.



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Caption: Key reactive sites for drug development on the scaffold.

## Safety and Handling

As with many halogenated heterocyclic compounds, **6-bromo-4-chloroquinazoline** requires careful handling.

- **Hazards:** It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation and serious eye irritation.[1][14]
- **Precautions:** Use only in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust. [14]
- **First Aid:** In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of water. If ingested or inhaled, seek immediate medical attention. [14]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## Conclusion

**6-Bromo-4-chloroquinazoline** is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined structure and dual reactive sites at the C4 and C6 positions provide a robust platform for the synthesis of complex molecules, particularly targeted cancer therapeutics. The synthetic route is well-established, relying on the efficient chlorination of the corresponding quinazolinone precursor. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this powerful scaffold in the development of novel therapeutic agents.

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## References

- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 6-Bromo-4-chloroquinazoline, CasNo.38267-96-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. 6-Bromo-4-chloro-2-methylquinazoline [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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